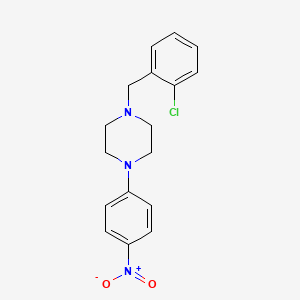![molecular formula C22H18Cl2N2O B4897563 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole](/img/structure/B4897563.png)
1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of a protein called Bcl-2, which is involved in regulating cell death. Inflammation research has shown that this compound may inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, studies on infectious diseases have shown that this compound may inhibit the replication of pathogens by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth. Inflammation research has shown that this compound has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. Additionally, studies on infectious diseases have shown that this compound has activity against a range of pathogens, including bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole in lab experiments is its potential as a multifunctional compound with a range of biological activities. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds with similar activity. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole. One area of interest is the development of this compound as a chemotherapeutic agent for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in inflammation and infectious disease research. Finally, the development of more soluble derivatives of this compound could expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole involves the reaction of 4-chlorobenzyl chloride with 1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with paraformaldehyde and a catalytic amount of hydrochloric acid to yield the final product.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole has been used in a variety of scientific research applications, including studies on cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to have potential as a chemotherapeutic agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation research has also shown that this compound has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. Additionally, studies on infectious diseases have shown that this compound has activity against a range of pathogens, including bacteria and viruses.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methoxymethyl]-1-[(4-chlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O/c23-18-9-5-16(6-10-18)13-26-21-4-2-1-3-20(21)25-22(26)15-27-14-17-7-11-19(24)12-8-17/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYFPZKKCAQRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)COCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4897488.png)
![2-cyclohexyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4897496.png)
![2-(3-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4897509.png)

![2-propyn-1-yl 2-{[(4-bromophenyl)amino]carbonyl}benzoate](/img/structure/B4897525.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4897530.png)

![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4897545.png)
![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)
![methyl 4-{[(15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-yl)carbonyl]amino}benzoate](/img/structure/B4897561.png)
![5-{3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897565.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4897576.png)
![N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide](/img/structure/B4897584.png)
![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4897590.png)